ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate is a complex organic compound that features a carbazole moiety, a piperidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Carbazole Derivative: The starting material, 6-chloro-9H-carbazole, is reacted with propanoic acid derivatives under specific conditions to form the intermediate compound.
Esterification: The intermediate is then subjected to esterification with ethyl alcohol in the presence of a catalyst such as sulfuric acid.
Piperidine Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products
Oxidation: Carbazole derivatives with additional oxygen functionalities.
Reduction: Reduced carbazole derivatives.
Substitution: Hydrolyzed products such as carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting transcription and replication processes. The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: Shares the carbazole core but differs in the side chain and functional groups.
1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone: Another carbazole derivative with different substituents.
Uniqueness
Ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate is unique due to its combination of a carbazole moiety, a piperidine ring, and an ester functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25ClN2O3 |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H25ClN2O3/c1-3-29-23(28)15-8-10-26(11-9-15)22(27)14(2)16-4-6-18-19-13-17(24)5-7-20(19)25-21(18)12-16/h4-7,12-15,25H,3,8-11H2,1-2H3 |
InChI Key |
LKICZSDEPUKZAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)C2=CC3=C(C=C2)C4=C(N3)C=CC(=C4)Cl |
Origin of Product |
United States |
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